1-(benzotriazol-1-ylmethyl)-3H-indol-2-one
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Overview
Description
1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one is a compound that combines the structural features of benzotriazole and indole Benzotriazole is known for its versatility in synthetic chemistry, while indole is a core structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one typically involves the reaction of benzotriazole with an indole derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl indole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzotriazole group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one involves its interaction with various molecular targets. The benzotriazole moiety can act as a leaving group, facilitating the formation of reactive intermediates. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzotriazol-1-ylmethyl)-3H-indole: Similar structure but lacks the carbonyl group at the 2-position.
1-(Benzotriazol-1-ylmethyl)-2H-indol-3-one: Similar structure but with the carbonyl group at a different position.
1-(Benzotriazol-1-ylmethyl)-3H-indol-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl group.
Uniqueness: 1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one is unique due to the presence of both benzotriazole and indole moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)-3H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-9-11-5-1-3-7-13(11)18(15)10-19-14-8-4-2-6-12(14)16-17-19/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXUWWRZAYYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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